[2-(4-chlorophenyl)-1,3-thiazol-4-yl]methanamine Hydrochloride
Description
Molecular Formula: C₁₀H₉ClN₂S·HCl
CAS Number: 690632-35-0
Molecular Weight: 261.17 g/mol
Physical Properties: Melting point = 268°C; purity ≥97% (technical grade) .
Structural Features: Comprises a thiazole ring substituted with a 4-chlorophenyl group at position 2 and a methanamine group at position 4, forming a hydrochloride salt. The chloro substituent confers electron-withdrawing effects, influencing reactivity and intermolecular interactions.
Properties
IUPAC Name |
[2-(4-chlorophenyl)-1,3-thiazol-4-yl]methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2S.ClH/c11-8-3-1-7(2-4-8)10-13-9(5-12)6-14-10;/h1-4,6H,5,12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNBZPHKDYJHRSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=CS2)CN)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40383364 | |
| Record name | [2-(4-chlorophenyl)-1,3-thiazol-4-yl]methanamine Hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40383364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
690632-35-0 | |
| Record name | [2-(4-chlorophenyl)-1,3-thiazol-4-yl]methanamine Hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40383364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
[2-(4-chlorophenyl)-1,3-thiazol-4-yl]methanamine hydrochloride (CAS Number: 690632-35-0) is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a thiazole ring, which is known for its diverse pharmacological properties, including anticancer, antimicrobial, and enzyme inhibition activities.
Chemical Structure and Properties
The molecular formula of this compound is C10H10Cl2N2S, with a molecular weight of approximately 261.17 g/mol. The structure features a thiazole moiety substituted with a 4-chlorophenyl group, which contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C10H10Cl2N2S |
| Molecular Weight | 261.17 g/mol |
| CAS Number | 690632-35-0 |
| Purity | ≥97% |
Anticancer Activity
Research indicates that thiazole derivatives exhibit significant anticancer properties. In particular, studies have demonstrated that compounds similar to this compound can inhibit the proliferation of various cancer cell lines. For instance:
- In vitro studies have shown that thiazole derivatives can induce apoptosis in HepG-2 liver cancer cells. The compound demonstrated an IC50 value lower than that of the reference drug doxorubicin, highlighting its potential as an effective anticancer agent .
- Mechanistic studies involving molecular dynamics simulations have revealed that these compounds interact with target proteins primarily through hydrophobic contacts, suggesting a specific binding affinity that could be exploited for drug development .
Antimicrobial Activity
Thiazole derivatives have also been investigated for their antimicrobial properties. A study evaluating various thiazole compounds found that they exhibit activity against several bacterial strains and fungi. The specific mechanisms often involve the inhibition of key enzymes or disruption of cell wall synthesis.
Enzyme Inhibition
Another area of interest is the compound's ability to inhibit enzymes such as tyrosinase and other related enzymes involved in metabolic pathways:
- Tyrosinase Inhibition: Research has shown that certain thiazole derivatives can inhibit mushroom tyrosinase activity, with IC50 values indicating effective inhibition at micromolar concentrations. This suggests potential applications in skin whitening agents or treatments for hyperpigmentation disorders .
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of thiazole derivatives:
- Synthesis and Evaluation of Anticancer Activity: A recent study synthesized multiple thiazole derivatives and tested their anticancer effects on HepG-2 cells. Among these, one derivative showed significant cytotoxicity with an IC50 value comparable to established chemotherapeutics .
- Antimicrobial Screening: Another investigation assessed the antimicrobial efficacy of various thiazoles against Gram-positive and Gram-negative bacteria. The results indicated promising antibacterial activity, warranting further exploration into their mechanisms of action .
- Enzyme Kinetics: Studies on enzyme inhibition kinetics revealed that some thiazole derivatives act as competitive inhibitors against tyrosinase, providing insights into their potential therapeutic applications in dermatology .
Scientific Research Applications
Anticancer Activity
Research indicates that thiazole derivatives exhibit significant anticancer properties. For instance:
- In vitro studies have shown that compounds similar to [2-(4-chlorophenyl)-1,3-thiazol-4-yl]methanamine Hydrochloride can inhibit the proliferation of various cancer cell lines, including HepG-2 liver cancer cells. Studies report an IC50 value lower than that of the reference drug doxorubicin, highlighting its potential as an effective anticancer agent.
- Mechanistic studies involving molecular dynamics simulations suggest that these compounds interact with target proteins primarily through hydrophobic contacts, indicating specific binding affinities that could be exploited for drug development.
Antimicrobial Activity
Thiazole derivatives have also been investigated for their antimicrobial properties:
- A study evaluating various thiazole compounds found they exhibit activity against several bacterial strains and fungi. The mechanisms often involve the inhibition of key enzymes or disruption of cell wall synthesis.
Enzyme Inhibition
The compound's ability to inhibit enzymes such as tyrosinase has been a focus of research:
- Tyrosinase Inhibition: Research has shown that certain thiazole derivatives can inhibit mushroom tyrosinase activity with IC50 values indicating effective inhibition at micromolar concentrations. This suggests potential applications in skin whitening agents or treatments for hyperpigmentation disorders.
Synthesis and Evaluation of Anticancer Activity
A recent study synthesized multiple thiazole derivatives and tested their anticancer effects on HepG-2 cells. Among these, one derivative showed significant cytotoxicity with an IC50 value comparable to established chemotherapeutics.
Antimicrobial Screening
Another investigation assessed the antimicrobial efficacy of various thiazoles against Gram-positive and Gram-negative bacteria. Results indicated promising antibacterial activity, warranting further exploration into their mechanisms of action.
Enzyme Kinetics
Studies on enzyme inhibition kinetics revealed that some thiazole derivatives act as competitive inhibitors against tyrosinase, providing insights into their potential therapeutic applications in dermatology.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Aromatic Ring
Compound 1 : [2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]methanamine Hydrochloride
- Molecular Formula : C₁₁H₁₁ClN₂OS·HCl
- CAS : 858009-33-3
- Key Differences: Methoxy (-OCH₃) substituent replaces chloro (-Cl) at the para position of the phenyl ring. Methoxy is electron-donating, enhancing resonance stabilization of the aromatic system compared to chloro .
Compound 2 : [2-(3-Chlorophenyl)-1,3-thiazol-4-yl]methanamine Hydrochloride
Variations in the Amine Side Chain
Compound 3 : 2-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]ethanamine Hydrochloride
- Molecular Formula : C₁₂H₁₅ClN₂OS
- CAS : 1043503-40-7
- Key Differences :
Compound 4 : {2-[(4-Chlorophenyl)methyl]-1,3-thiazol-4-yl}methanamine Dihydrochloride
- Molecular Formula : C₁₁H₁₁ClN₂S·2HCl
- CAS : CID 20982897
- Key Differences: Benzyl group (-CH₂C₆H₄Cl) bridges the thiazole and phenyl ring. Dihydrochloride salt form.
Core Heterocycle Modifications
Compound 5 : 4-(Aminomethyl)thiazole Hydrochloride
Melting Points and Stability
- Target Compound : 268°C (high thermal stability due to hydrochloride salt and planar aromatic structure) .
- Compound 1: No explicit data, but methoxy’s polarity may lower melting point compared to chloro analogs.
- Compound 4 : Likely higher melting point (>268°C) due to dihydrochloride salt and extended conjugation .
Bioactivity Insights
- Antioxidant Activity: Derivatives with propan-2-yl or aminophenyl groups (e.g., IC₅₀ = 63.11–67.93 μg/mL) demonstrate significant antioxidant effects, suggesting that bulkier substituents enhance radical scavenging .
- Antimicrobial Potential: The chloro group in the target compound may improve membrane penetration in Gram-negative bacteria compared to methoxy analogs .
Q & A
Basic Research Questions
Q. What are the molecular formula, CAS number, and key physicochemical properties of [2-(4-chlorophenyl)-1,3-thiazol-4-yl]methanamine Hydrochloride?
- Molecular Formula : C₁₀H₉ClN₂S·HCl (molecular weight: 261.17 g/mol) .
- CAS Registry Number : 690632-35-0 .
- Melting Point : 268°C (reported for the anhydrous form) .
- Structural Confirmation : The compound features a thiazole core substituted with a 4-chlorophenyl group at position 2 and an aminomethyl group at position 4, with a hydrochloride counterion. Structural analogs (e.g., ) highlight the importance of crystallographic validation for purity and configuration .
Q. What synthetic methodologies are reported for preparing this compound?
- Thiazole Core Formation : The thiazole ring is typically synthesized via cyclization reactions using α-haloketones or thiourea derivatives. For example, 4-chloromethyl thiazole intermediates (e.g., ) are functionalized with aryl groups via cross-coupling or nucleophilic substitution .
- Amination and Salt Formation : The methanamine group is introduced via reductive amination or nucleophilic displacement, followed by HCl treatment to yield the hydrochloride salt . Catalytic reduction methods (e.g., using N-heterocyclic carbene catalysts) have been reported for similar chlorophenyl-substituted amines .
Q. How can researchers validate the purity and structural integrity of this compound?
- Analytical Techniques :
- Mass Spectrometry : Exact mass analysis (e.g., 227.0416 g/mol for related chlorophenyl-thiazole derivatives) ensures molecular identity .
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR resolves aromatic protons (4-chlorophenyl) and thiazole-specific signals (e.g., C-2/C-4 substituents) .
- X-ray Crystallography : SHELX software (e.g., SHELXL/SHELXS) is widely used for single-crystal structure determination, confirming bond lengths and angles .
Advanced Research Questions
Q. How can computational methods predict the reactivity or binding interactions of this compound?
- Molecular Docking : AutoDock4 enables flexible receptor docking to study interactions with biological targets (e.g., enzymes or receptors). Sidechain flexibility in HIV protease studies ( ) demonstrates its utility for thiazole-based ligands .
- Wavefunction Analysis : Multiwfn calculates electron localization functions (ELF) or electrostatic potentials (ESP), aiding in understanding nucleophilic/electrophilic sites on the thiazole ring .
Q. What strategies address contradictions in spectroscopic or crystallographic data during structural analysis?
- Data Reconciliation : If NMR signals conflict with X-ray results (e.g., unexpected proton environments), re-examine sample purity via HPLC or repeat crystallization. SHELXL refinement parameters (e.g., ADPs) can resolve thermal motion artifacts .
- Dynamic Effects : Conformational flexibility in the aminomethyl group may lead to discrepancies. Molecular dynamics simulations (e.g., using Gaussian or ORCA) can model rotamer populations .
Q. What safety protocols are recommended for handling this compound?
- Hazard Mitigation :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
- Ventilation : Work in a fume hood to prevent inhalation of hydrochloride vapors .
- Spill Management : Neutralize acidic residues with sodium bicarbonate and dispose of waste per EPA guidelines .
Q. How is this compound utilized in synthesizing structurally diverse libraries?
- Derivatization Strategies :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
